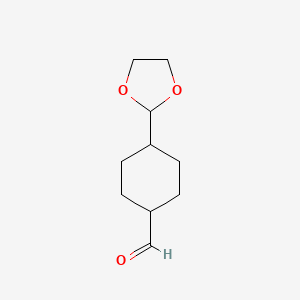
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O3. It is characterized by a cyclohexane ring substituted with a dioxolane ring and an aldehyde group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods: the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products:
Oxidation: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which increases the electrophilicity of the aldehyde carbon .
相似化合物的比较
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol
- 4-(1,3-Dioxolan-2-yl)cyclohexane-1-amine
Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis .
生物活性
4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and potential applications.
Synthesis
The synthesis of this compound typically involves the reaction between cyclohexanone and dioxolane derivatives. The method often employs acid-catalyzed reactions to facilitate the formation of the dioxolane ring structure. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antibacterial Activity : Compounds containing dioxolane structures have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : Certain dioxolanes exhibit antifungal properties, particularly against Candida albicans, suggesting their potential use in treating fungal infections .
Antimicrobial Activity
A study conducted on a series of 1,3-dioxolanes synthesized from salicylaldehyde revealed that many derivatives showed promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various compounds are summarized in Table 1 below:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4 | Staphylococcus aureus | 625 |
| 6 | Pseudomonas aeruginosa | 500 |
| 8 | Candida albicans | 250 |
These results indicate that specific structural modifications in dioxolane derivatives can enhance their biological efficacy.
The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further molecular docking studies are necessary to elucidate the precise interactions at the molecular level .
Case Studies
Several case studies highlight the therapeutic potential of dioxolane derivatives:
- Study on Antibacterial Efficacy : A research team evaluated the antibacterial activity of synthesized dioxolanes against multi-drug resistant strains. Results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics .
- Antifungal Investigations : Another study focused on the antifungal properties of these compounds against clinical isolates of Candida. The findings suggested that some dioxolanes could serve as effective alternatives to conventional antifungal agents .
属性
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHBXAVFRKPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














